Cas no 2229687-48-1 (2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol)

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
- 2229687-48-1
- EN300-1797891
-
- インチ: 1S/C10H11F2NO/c1-6(13)2-3-7-4-8(11)5-9(12)10(7)14/h2-6,14H,13H2,1H3/b3-2+
- InChIKey: LXGDMFUIOVDGHZ-NSCUHMNNSA-N
- ほほえんだ: FC1=CC(=CC(=C1O)/C=C/C(C)N)F
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2Ų
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797891-1.0g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1797891-0.5g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1797891-0.05g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1797891-2.5g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1797891-5.0g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1797891-10g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 10g |
$5837.0 | 2023-09-19 | ||
Enamine | EN300-1797891-0.25g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1797891-10.0g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1797891-0.1g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1797891-1g |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol |
2229687-48-1 | 1g |
$1357.0 | 2023-09-19 |
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenolに関する追加情報
Comprehensive Overview of 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1)
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1) is a fluorinated phenolic compound with a unique structural framework, combining an amine-functionalized butenyl side chain with a difluorophenol core. This molecular architecture grants it versatile applications in pharmaceutical intermediates, agrochemical research, and material science. The presence of both fluorine atoms and an unsaturated enamine moiety enhances its reactivity, making it a valuable building block for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.
In recent years, the demand for fluorinated compounds like 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol has surged due to their metabolic stability and bioavailability, traits highly sought after in modern therapeutics. A trending topic in organic chemistry revolves around "fluorine in drug design," where this compound’s difluorophenol group is studied for its ability to improve binding affinity and pharmacokinetics. Additionally, its enamine functionality aligns with the growing interest in "click chemistry" and "bioorthogonal reactions," enabling efficient conjugation in bioconjugation and probe development.
From an industrial perspective, CAS No. 2229687-48-1 is often discussed alongside "high-value chemical intermediates" and "green synthesis methods." Environmental concerns have driven research toward optimizing its production using catalytic processes or renewable feedstocks. Analytical techniques such as HPLC and NMR are critical for characterizing its purity, a common query among chemists verifying synthetic routes. The compound’s stability under varying pH conditions is another focal point, especially for formulations requiring prolonged shelf life.
The nomenclature 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol may appear complex, but its systematic name reflects precise IUPAC conventions—a detail frequently searched by students and professionals alike. For those exploring "structure-activity relationships (SAR)," the spatial arrangement of its fluorine and amine groups offers insights into electronic effects and steric hindrance. Computational chemists also model its interactions using "molecular docking" tools, a hot topic in AI-driven drug discovery.
In material science, the compound’s aromatic fluorination contributes to applications like liquid crystals or polymer additives, where thermal stability and optical properties are paramount. Searches for "fluorophenol derivatives" often lead to discussions about its role in advanced coatings or electronic materials. Safety data sheets (SDS) emphasize standard handling protocols, though it is not classified as hazardous under typical conditions—a relief for industrial users prioritizing workplace safety.
To summarize, 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1) bridges multiple disciplines, from medicinal chemistry to sustainable manufacturing. Its dual functionality as a fluorinated and aminated scaffold positions it at the forefront of innovation, answering pressing questions in both academic and industrial settings. As research progresses, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.
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